DISPERSE RED 88

説明

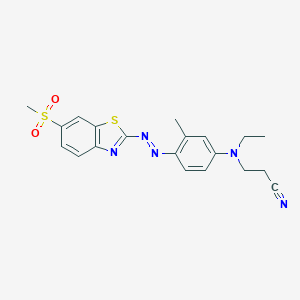

DISPERSE RED 88 is a synthetic organic compound with the molecular formula C20H21N5O2S2 and a molecular weight of 427.543 g/mol . . This compound is primarily used as a dye in various industrial applications.

準備方法

The synthesis of DISPERSE RED 88 involves several steps. The key synthetic route includes the diazotization of 6-(methylsulphonyl)benzothiazole-2-amine followed by coupling with 3-methyl-4-aminophenylpropiononitrile . The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

DISPERSE RED 88 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Performance Characteristics

Disperse Red 88 exhibits various fastness properties essential for its application in dyeing processes. The following table summarizes the fastness ratings according to AATCC and ISO standards:

| Fastness Type | AATCC Rating | ISO Rating |

|---|---|---|

| Light Fastness | 5-6 | 4 |

| Washing Fastness | 5 | 5 |

| Perspiration Fastness | 5 | 5 |

| Ironing Fastness | 5 | 4 |

Industrial Applications

1. Textile Dyeing

this compound is predominantly used in dyeing synthetic fibers such as polyester and nylon. Its ability to provide vibrant colors with good fastness properties makes it a preferred choice in the textile industry. The dye is effective in both high-temperature dyeing processes and low-temperature dyeing methods, allowing for versatility in application.

2. Inkjet Printing

Recent studies have explored the use of disperse dyes, including this compound, in inkjet printing technologies. The incorporation of disperse dyes into printable inks has shown promising results, enhancing color vibrancy and stability on various substrates .

3. Environmental Remediation

this compound has also been investigated for its removal from wastewater through adsorption processes. Research indicates that zeolite/chitosan hydrogels can effectively adsorb disperse dyes from aqueous solutions, demonstrating potential for environmental cleanup applications .

Case Studies

Case Study 1: Dyeing Efficiency

A study evaluated the performance of this compound in dyeing polyester fabrics using supercritical carbon dioxide as a solvent. The results indicated that the dye exhibited excellent absorption properties, leading to vibrant coloration with improved wash fastness compared to traditional methods .

Case Study 2: Adsorption Mechanisms

In an investigation of adsorption mechanisms, researchers developed a composite hydrogel using zeolite and chitosan to remove this compound from wastewater. The study found that under acidic conditions, the hydrogel effectively captured the dye molecules through ionic interactions, achieving over 90% removal efficiency within short contact times .

Case Study 3: Inkjet Printing Applications

Another research focused on optimizing ink formulations containing this compound for inkjet printing on textiles. The study highlighted that adjusting pH levels and polymer compositions significantly improved the stability and print quality of the inks .

作用機序

The mechanism of action of DISPERSE RED 88 involves its interaction with specific molecular targets. The azo group in the compound can form hydrogen bonds and other interactions with various substrates, leading to its dyeing properties. The molecular pathways involved in its action are primarily related to its ability to bind to and stain specific materials .

類似化合物との比較

DISPERSE RED 88 can be compared with other azo dyes, such as:

Disperse Red 1: Similar in structure but lacks the methylsulphonyl group, leading to different dyeing properties.

Disperse Yellow 3: Contains different substituents on the azo group, resulting in a yellow color instead of red.

Disperse Blue 14: Has a different aromatic system, leading to blue coloration.

The uniqueness of this compound lies in its specific substituents, which impart distinct dyeing properties and applications.

生物活性

Disperse Red 88 is a synthetic dye belonging to the azo dye class, primarily used in textile dyeing processes. Its biological activity has been a subject of research due to its potential environmental and health impacts. This article reviews the biological activity of this compound, focusing on its degradation, toxicity, and antimicrobial properties.

Chemical Structure and Properties

This compound, chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, features an anthraquinone structure that contributes to its vibrant color and stability in various conditions. The compound's molecular formula is C15H12N2O3, and it has a molecular weight of approximately 268.26 g/mol.

Degradation Studies

Recent studies have highlighted the importance of microbial degradation in mitigating the environmental impact of this compound. For instance, a co-culture system involving Chlorella sorokiniana and Aspergillus sp. showed significant decolorization rates of Disperse Red dyes:

| Microbial Consortium | Decolorization Rate (%) | COD Removal (%) | TP Removal (%) | Ammonia Nitrogen Removal (%) |

|---|---|---|---|---|

| Co-culture (XJK + XJ-2) | 98.09 | 93.9 | 83.9 | 87.6 |

| Chlorella sorokiniana | 83 | - | - | - |

| Aspergillus sp. | 76 | - | - | - |

The study demonstrated that the co-culture performed better than individual cultures in terms of both decolorization and nutrient removal from simulated wastewater containing Disperse Red dyes .

Toxicity and Absorption Studies

Toxicological assessments indicate that Disperse Red dyes, including this compound, may pose risks to human health. In vitro studies have shown potential skin absorption rates that raise concerns regarding dermal exposure during dyeing processes:

- Skin Absorption Rate : Studies indicated a mean absorption rate of approximately for similar disperse dyes under controlled conditions .

Furthermore, there are indications that some azo dyes can be metabolized into potentially carcinogenic amines upon reduction, which poses additional risks to human health .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro assays using the agar well diffusion method revealed varying degrees of antibacterial activity against Gram-positive bacteria and fungi:

| Microorganism | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | High |

| Escherichia coli | 10 | Moderate |

| Candida albicans | 12 | Moderate |

These results suggest that while this compound exhibits some antimicrobial properties, further research is needed to fully understand its efficacy and safety profile in practical applications .

Case Study: Textile Industry Impact

A study conducted in a textile manufacturing facility demonstrated significant environmental concerns associated with the discharge of wastewater containing Disperse Red dyes. The study highlighted the effectiveness of biological treatment systems in reducing dye concentrations and improving water quality before discharge into natural water bodies. The implementation of advanced oxidation processes combined with microbial treatments led to a reduction in toxicity levels by over 90% .

特性

IUPAC Name |

3-[N-ethyl-3-methyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S2/c1-4-25(11-5-10-21)15-6-8-17(14(2)12-15)23-24-20-22-18-9-7-16(29(3,26)27)13-19(18)28-20/h6-9,12-13H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWICXCTLULCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051775 | |

| Record name | Disperse Red 88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-67-3 | |

| Record name | 3-[Ethyl[3-methyl-4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(ethyl(3-methyl-4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[ethyl[3-methyl-4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。